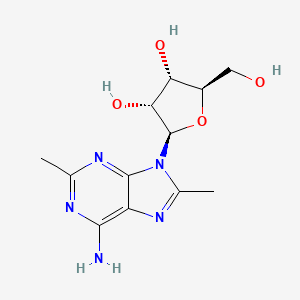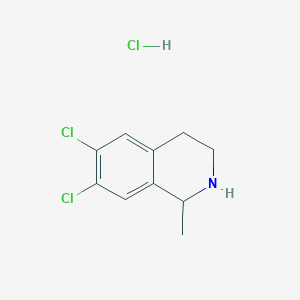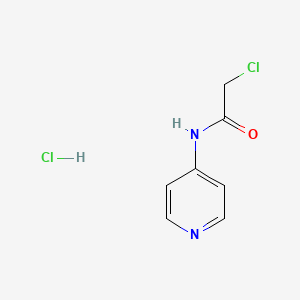
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
概要
説明
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a modified nucleoside found in RNA. It is characterized by the addition of methyl groups at the 2nd and 8th positions of the adenosine molecule. This compound is known for its role in various biological processes, particularly in the regulation of RNA function and stability .
作用機序
Target of Action
2,8-Dimethyladenosine is an adenosine analogue . It has been shown to act as a smooth muscle vasodilator and inhibit cancer progression . It is also involved in the control of ribosomal RNA (rRNA) but its role in β-cells or type 2 diabetes remains to be identified .
Mode of Action
2,8-Dimethyladenosine interacts with its targets by acting as an adenosine analogue . Adenosine analogues have been shown to inhibit cancer progression
Biochemical Pathways
It is known that adenosine analogues can affect various biochemical pathways, including those involved in smooth muscle vasodilation and cancer progression
Result of Action
生化学分析
Biochemical Properties
2,8-Dimethyladenosine plays a crucial role in biochemical reactions, primarily due to its structural similarity to adenosine. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression . The interaction of 2,8-Dimethyladenosine with adenosine receptors and other nucleoside transporters is pivotal in mediating its effects. These interactions often involve binding to specific sites on the enzymes or receptors, altering their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of 2,8-Dimethyladenosine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,8-Dimethyladenosine has been observed to affect the proliferation and invasion of cancer cells by interacting with specific mRNA modifications . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2,8-Dimethyladenosine exerts its effects through several mechanisms. It binds to adenosine receptors, leading to the activation or inhibition of downstream signaling pathways. This binding can result in changes in enzyme activity, such as the inhibition of certain methyltransferases involved in RNA modifications . Furthermore, 2,8-Dimethyladenosine can influence gene expression by modifying the stability and translation of mRNAs, thereby affecting protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Dimethyladenosine can change over time. Studies have shown that this compound is relatively stable under standard storage conditions In vitro and in vivo studies have indicated that prolonged exposure to 2,8-Dimethyladenosine can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,8-Dimethyladenosine vary with different dosages in animal models. At lower doses, it may act as a vasodilator and exhibit anti-cancer properties. At higher doses, it can cause toxic or adverse effects, such as disruptions in normal cellular functions and metabolic imbalances . Threshold effects have been observed, indicating that there is a fine balance between therapeutic and toxic doses of 2,8-Dimethyladenosine.
Metabolic Pathways
2,8-Dimethyladenosine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate nucleoside metabolism. It can affect metabolic flux and alter the levels of various metabolites . For instance, its interaction with adenosine deaminase and other enzymes can influence the synthesis and degradation of nucleotides, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,8-Dimethyladenosine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake and localization within different cellular compartments . The distribution of 2,8-Dimethyladenosine can affect its accumulation and activity, influencing its overall biochemical and cellular effects.
Subcellular Localization
2,8-Dimethyladenosine is localized in various subcellular compartments, where it exerts its effects on cellular function. Its localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular distribution is crucial for its activity, as it allows 2,8-Dimethyladenosine to interact with specific biomolecules and participate in localized biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to achieve selective methylation at the 2nd and 8th positions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine. This approach is advantageous due to its specificity and efficiency in producing the desired compound .
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adenosine derivatives .
科学的研究の応用
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several applications in scientific research:
Chemistry: Used as a model compound to study methylation processes and nucleoside modifications.
Biology: Plays a role in the regulation of RNA stability and function, making it a subject of interest in RNA biology.
Medicine: Investigated for its potential role in disease mechanisms, particularly those involving RNA modifications.
Industry: Used in the development of nucleoside analogs for therapeutic applications
類似化合物との比較
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific methylation pattern, which distinguishes it from other adenosine analogs. This unique structure allows it to interact differently with RNA and RNA-binding proteins, leading to distinct biological effects .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBEEFIKCGALL-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)




![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)



![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)
amine dihydrochloride](/img/structure/B1459190.png)
![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
